N'-(2-Chloroacetyl)-3-methyl-1-benzofuran-2-carbohydrazide
Description
N’-(2-Chloroacetyl)-3-methyl-1-benzofuran-2-carbohydrazide is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a chloroacetyl group, a methyl group, and a carbohydrazide moiety attached to the benzofuran ring
Properties
IUPAC Name |
N'-(2-chloroacetyl)-3-methyl-1-benzofuran-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-8-4-2-3-5-9(8)18-11(7)12(17)15-14-10(16)6-13/h2-5H,6H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRFNWYWZLISEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloroacetyl)-3-methyl-1-benzofuran-2-carbohydrazide typically involves the reaction of 3-methyl-1-benzofuran-2-carbohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chloroacetyl)-3-methyl-1-benzofuran-2-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding amides, thioesters, or esters.
Cyclization Reactions: The carbohydrazide moiety can participate in cyclization reactions to form heterocyclic compounds, which are of significant interest in medicinal chemistry.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Solvents: Dichloromethane, ethanol
Catalysts: Triethylamine, pyridine
Conditions: Room temperature to moderate heating, inert atmosphere to prevent oxidation.
Major Products Formed
Amides: Formed by the reaction with amines
Thioesters: Formed by the reaction with thiols
Esters: Formed by the reaction with alcohols.
Scientific Research Applications
N’-(2-Chloroacetyl)-3-methyl-1-benzofuran-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(2-Chloroacetyl)-3-methyl-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The benzofuran ring and carbohydrazide moiety may also contribute to the compound’s biological activity by interacting with various receptors and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloroacetyl)-2-methylalanine
- N-(2-Chloroacetyl)-β-alanine
- N-(2-Chloroacetyl)-2-cyanoacetohydrazide
Uniqueness
N’-(2-Chloroacetyl)-3-methyl-1-benzofuran-2-carbohydrazide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties. The combination of the chloroacetyl group and carbohydrazide moiety allows for versatile chemical modifications and potential biological activities that are not commonly found in other similar compounds .
This detailed article provides a comprehensive overview of N’-(2-Chloroacetyl)-3-methyl-1-benzofuran-2-carbohydrazide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
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